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Compound of Interest

Compound Name: AM103

Cat. No.: B8567433 Get Quote

Technical Support Center: AM103
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential off-target effects of AM103, a

potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor. The following resources

are designed to address common questions and provide guidance for troubleshooting

experimental results.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AM103?

A1: AM103 is a selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3]

FLAP is an essential transfer protein that presents arachidonic acid to 5-lipoxygenase (5-LO),

the enzyme responsible for initiating the biosynthesis of leukotrienes.[4][5] By inhibiting FLAP,

AM103 effectively blocks the production of pro-inflammatory leukotrienes, such as LTB4 and

cysteinyl leukotrienes (CysLTs).[1][2]

Q2: What is the known selectivity profile of AM103?

A2: AM103 is characterized as a potent and selective FLAP inhibitor.[1][3] Preclinical data

demonstrates high affinity for FLAP with an IC50 value of 4.2 nM in a purified enzyme assay.[1]

[3] In whole blood assays, it inhibits LTB4 production with IC50 values of 350 nM (human), 113

nM (rat), and 117 nM (mouse).[1][3]
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Q3: Are there any known significant off-target interactions with cytochrome P450 (CYP)

enzymes?

A3: AM103 has been shown to have an excellent profile against the five most common CYP

isoforms. The IC50 values are reported to be greater than 30 μM for CYP2D6 and greater than

50 μM for CYPs 3A4, 2C9, 2C19, and 1A2, suggesting a low potential for clinically relevant

drug-drug interactions mediated by these enzymes.[1][3]

Q4: What are the potential, less-characterized off-target effects of AM103?

A4: While specific broad-panel off-target screening data for AM103 is not extensively

published, potential off-target effects can be inferred from the general properties of FLAP

inhibitors. As a class, these molecules are often lipophilic, which can lead to non-specific

binding to other proteins and cell membranes.[6] This could potentially result in cellular effects

unrelated to FLAP inhibition. Researchers should consider the possibility of such non-specific

interactions when interpreting experimental data, especially at high concentrations of AM103.

Q5: Has AM103 been evaluated in clinical trials?

A5: Yes, AM103 has completed Phase I clinical trials in healthy volunteers. These studies have

shown that AM103 is safe and well-tolerated at doses up to 1,000 mg per day, with no

evidence of significant side effects.[2][6][7] The trials also confirmed its pharmacodynamic

effect of reducing leukotriene production in a dose-dependent manner.[2][6]
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Observed Issue
Potential Cause (Off-Target

Related)
Recommended Action

Unexpected cellular phenotype

not consistent with leukotriene

inhibition.

Non-specific binding: Due to

the lipophilic nature of many

FLAP inhibitors, high

concentrations of AM103 may

lead to off-target effects

through non-specific

interactions with other cellular

proteins or membranes.[6]

1. Dose-response experiment:

Perform a careful dose-

response study to determine

the minimal effective

concentration of AM103 for

FLAP inhibition in your system.

2. Use of negative controls:

Include a structurally similar

but inactive analog of AM103,

if available, to differentiate

specific from non-specific

effects. 3. Orthogonal

validation: Use a different

FLAP inhibitor or an siRNA

targeting FLAP to confirm that

the observed phenotype is due

to on-target inhibition.

Inconsistent results in different

cell lines or tissues.

Differential expression of off-

target proteins: The expression

levels of potential off-target

proteins may vary between

different cell types, leading to

variable responses.

1. Target expression analysis:

Confirm the expression of

FLAP in your experimental

system. 2. Off-target profiling:

Consider performing proteomic

or transcriptomic analysis to

identify potential off-target

proteins that are differentially

expressed between the cell

lines showing divergent

responses.

Discrepancy between in vitro

and in vivo results.

Pharmacokinetic properties:

The bioavailability, metabolism,

and distribution of AM103 in

vivo can influence its effective

concentration at the target site

and potentially lead to the

1. Pharmacokinetic analysis: If

possible, measure the

concentration of AM103 in the

plasma and target tissue of

your animal model. 2.

Metabolite activity profiling:
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engagement of off-targets not

observed in vitro.

Investigate whether any

metabolites of AM103 have

different activity or off-target

profiles.

Quantitative Data Summary
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Target Assay Species
IC50 / EC50 /

ED50
Reference

FLAP
Purified Enzyme

Assay
- 4.2 nM (IC50) [1][3]

LTB4 Production
Whole Blood

Assay
Human 350 nM (IC50) [1][3]

LTB4 Production
Whole Blood

Assay
Rat 113 nM (IC50) [1][3]

LTB4 Production
Whole Blood

Assay
Mouse 117 nM (IC50) [1][3]

LTB4 Production

Ex vivo Whole

Blood (oral

dosing)

Rat ~60 nM (EC50) [1]

LTB4 Production
In vivo Lung

Challenge
Rat

0.8 mg/kg

(ED50)
[1]

CysLT

Production

In vivo Lung

Challenge
Rat 1 mg/kg (ED50) [1]

CYP2D6
In vitro Inhibition

Assay
- >30 µM (IC50) [1][3]

CYP3A4
In vitro Inhibition

Assay
- >50 µM (IC50) [1][3]

CYP2C9
In vitro Inhibition

Assay
- >50 µM (IC50) [1][3]

CYP2C19
In vitro Inhibition

Assay
- >50 µM (IC50) [1][3]

CYP1A2
In vitro Inhibition

Assay
- >50 µM (IC50) [1][3]
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Protocol 1: Kinome Profiling to Assess Off-Target Kinase Inhibition

This protocol provides a general workflow for assessing the interaction of AM103 with a broad

panel of kinases, a common approach for identifying potential off-target effects.

Compound Preparation: Prepare a stock solution of AM103 in a suitable solvent (e.g.,

DMSO) at a high concentration (e.g., 10 mM).

Kinase Panel Selection: Choose a commercially available kinase screening panel (e.g.,

KINOMEscan™, Eurofins DiscoverX). A broad panel covering a significant portion of the

human kinome is recommended for initial screening.

Binding Assay:

The core of the KINOMEscan™ technology is a competition binding assay. An immobilized

kinase is incubated with a DNA-tagged ligand that binds to the active site.

AM103 is added to the reaction at a specified concentration (e.g., 1 µM or 10 µM).

If AM103 binds to the kinase, it will displace the DNA-tagged ligand.

The amount of displaced ligand is quantified using qPCR.

Data Analysis:

Results are typically expressed as a percentage of the DMSO control (% Ctrl). A lower %

Ctrl value indicates stronger binding of AM103 to the kinase.

Hits are identified based on a pre-defined threshold (e.g., % Ctrl < 10 or a selectivity

score).

For confirmed hits, a follow-up dose-response experiment is performed to determine the

dissociation constant (Kd).

Protocol 2: CYP450 Inhibition Assay

This protocol describes a general method to evaluate the inhibitory potential of AM103 on

major cytochrome P450 isoforms.
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Reagents and Materials:

Human liver microsomes (HLMs) or recombinant human CYP enzymes.

A panel of CYP isoform-specific probe substrates and their corresponding metabolites.

NADPH regenerating system.

AM103 and positive control inhibitors for each CYP isoform.

Incubation:

Pre-incubate HLMs or recombinant enzymes with a range of AM103 concentrations in a

multi-well plate.

Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

Incubate at 37°C for a specific time.

Terminate the reaction by adding a stop solution (e.g., acetonitrile).

Analysis:

Analyze the formation of the specific metabolite using LC-MS/MS.

Data Analysis:

Calculate the rate of metabolite formation at each AM103 concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Caption: On-target signaling pathway of AM103.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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